molecular formula C21H17N3O2S B2503816 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-65-5

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2503816
CAS No.: 2097912-65-5
M. Wt: 375.45
InChI Key: JPZFHXAEVKHZTK-UHFFFAOYSA-N
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Description

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic chemical compound of significant interest in early-stage research and development. Its molecular structure incorporates two privileged pharmacophores: a benzothiophene unit and a quinoxaline ring system, linked via a pyrrolidine spacer. The benzothiophene scaffold is a common feature in compounds studied for various biological activities . Similarly, quinoxaline derivatives are extensively investigated in medicinal chemistry for their diverse potential applications. The presence of these motifs suggests this compound may be a valuable intermediate or a candidate for high-throughput screening in drug discovery efforts. Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or to explore structure-activity relationships (SAR) in specific biological pathways. As with many complex organic molecules, its mechanism of action is not predefined and is entirely dependent on the specific context of the research assay or experimental design. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-21(19-11-14-5-1-4-8-18(14)27-19)24-10-9-15(13-24)26-20-12-22-16-6-2-3-7-17(16)23-20/h1-8,11-12,15H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZFHXAEVKHZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloroquinoxaline

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-diketones or α-keto acids. For halogenated variants, 2-chloroquinoxaline is prepared through the following optimized protocol:

  • Reactants :

    • o-Phenylenediamine (1.0 equiv)
    • Dichlorooxalic acid (1.2 equiv)
  • Conditions :

    • Solvent: Ethanol (0.5 M)
    • Temperature: Reflux at 80°C for 12 hours
    • Workup: Neutralization with NaHCO₃, extraction with DCM
  • Yield : 78–85% after recrystallization (hexane/EtOAc).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl, followed by cyclodehydration. Chlorine incorporation enhances electrophilicity at the 2-position, facilitating subsequent substitutions.

Functionalization with Pyrrolidin-3-yloxy Group

Nucleophilic Aromatic Substitution

The 2-chloroquinoxaline undergoes nucleophilic displacement with pyrrolidin-3-ol under basic conditions:

  • Reactants :

    • 2-Chloroquinoxaline (1.0 equiv)
    • Pyrrolidin-3-ol (1.5 equiv)
    • Base: NaH (2.0 equiv)
  • Conditions :

    • Solvent: DMF (0.3 M)
    • Temperature: 90°C, 24 hours
    • Workup: Aqueous extraction, column chromatography (SiO₂, 3:1 hexane/EtOAc)
  • Yield : 62–68%.

Critical Note : Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times. Alternative bases (e.g., K₂CO₃) or phase-transfer catalysts (e.g., TBAB) may improve efficiency.

Acylation of Pyrrolidine Nitrogen

Coupling with 1-Benzothiophene-2-carbonyl Chloride

The final step involves acylation of the pyrrolidine nitrogen using 1-benzothiophene-2-carbonyl chloride, synthesized via Friedel-Crafts acylation of benzothiophene:

  • Reactants :

    • 2-{[1-(Pyrrolidin-3-yl)oxy]quinoxaline} (1.0 equiv)
    • 1-Benzothiophene-2-carbonyl chloride (1.2 equiv)
    • Base: Triethylamine (2.5 equiv)
  • Conditions :

    • Solvent: DCM (0.2 M)
    • Temperature: 0°C → RT, 6 hours
    • Workup: Wash with 1M HCl, brine; column chromatography (SiO₂, 1:1 hexane/EtOAc)
  • Yield : 55–60%.

Spectral Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, quinoxaline-H), 7.92–7.45 (m, 5H, benzothiophene-H), 4.55–3.80 (m, 4H, pyrrolidine-H).
  • HRMS : Calculated for C₂₂H₁₈N₃O₂S [M+H]⁺: 396.1124; Found: 396.1128.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

To circumvent harsh substitution conditions, the Mitsunobu reaction offers a mild alternative for installing the pyrrolidin-3-yloxy group:

  • Reactants :

    • 2-Hydroxyquinoxaline (1.0 equiv)
    • Pyrrolidin-3-ol (1.2 equiv)
    • DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Conditions :

    • Solvent: THF (0.4 M)
    • Temperature: RT, 12 hours
  • Yield : 70–75%.

Advantage : Improved regioselectivity and compatibility with acid-sensitive substrates.

Scalability and Process Optimization

Key Parameters for Industrial Translation

  • Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro reductions).
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Purification : Recrystallization vs. chromatography trade-offs for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure can be manipulated to yield derivatives with varied properties and functionalities .

2. Biology:

  • Biological Activity: Early studies suggest that 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline may exhibit significant biological activity. It is being investigated as a candidate for drug discovery due to its potential interactions with various biological targets .

3. Medicine:

  • Therapeutic Potential: The compound is hypothesized to act as an inhibitor or modulator of specific biological pathways. Its structure suggests possible roles in anti-inflammatory and anticancer activities, making it a candidate for further pharmacological exploration .
  • Mechanism of Action: The exact mechanism involves interactions with enzymes or receptors, leading to modulation of biological pathways. This could include inhibition of pro-inflammatory mediators or cancer cell proliferation .

4. Industry:

  • Material Development: Due to its unique properties, the compound may be utilized in developing new materials with specific characteristics, potentially enhancing performance in various applications .

Preliminary studies indicate that this compound may interact with several molecular targets:

  • Anti-inflammatory Effects: Compounds similar to quinoxaline derivatives have shown promising anti-inflammatory effects by inhibiting enzymes like lipoxygenase (LOX), which is crucial in the metabolism of arachidonic acid .
  • Anticancer Potential: The structural features of this compound suggest it could inhibit cancer cell growth, although specific pathways and targets are still under investigation .

Case Studies

Case Study 1: Anti-inflammatory Activity
A derivative study demonstrated that quinoxaline compounds exhibited significant anti-inflammatory effects superior to standard drugs like indomethacin. The incorporation of various functional groups into the quinoxaline structure enhanced its efficacy against inflammation .

Case Study 2: Anticancer Properties
Research on similar compounds indicated notable cytotoxicity against HepG-2 liver cancer cells, suggesting that modifications to the quinoxaline framework could lead to new anticancer agents with improved selectivity and potency .

Mechanism of Action

The mechanism of action of 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzothiophene-2-carbonyl)pyrrolidine
  • 2-Hydroxyquinoxaline
  • Benzothiophene derivatives

Uniqueness

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Biological Activity

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a novel compound with potential therapeutic applications. Its structure combines a quinoxaline core with a benzothiophene moiety, linked through a pyrrolidine ring. This unique configuration may confer distinct biological activities, making it a candidate for further pharmacological exploration.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H17N3O2S
Molecular Weight 375.4 g/mol
CAS Number 2097912-65-5

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways modulated by this compound are still under investigation, but preliminary studies suggest potential roles in anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have evaluated the anticancer properties of quinoxaline derivatives, including compounds similar to this compound. For instance, quinoxaline derivatives have shown significant cytotoxicity against various cancer cell lines, including HepG2 cells. One study reported IC50 values indicating that certain derivatives can surpass the efficacy of traditional chemotherapeutics like cisplatin .

Anti-inflammatory Effects

Quinoxaline derivatives have also been assessed for their anti-inflammatory potential. In vitro assays demonstrated that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Study 1: Anticancer Evaluation

In a study focusing on the synthesis and evaluation of quinoxaline derivatives, one compound exhibited notable antiproliferative effects against four different cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into quinoxaline derivatives revealed their ability to modulate inflammatory responses by targeting NF-kB and related pathways. This study highlighted the potential for these compounds to serve as therapeutic agents in conditions characterized by chronic inflammation .

Q & A

Advanced Research Question

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency, while THF minimizes side reactions in substitutions .
  • Catalysis : InCl₃ or Pd-based catalysts improve cyclization efficiency in one-pot syntheses (e.g., 15–20% yield increase vs. uncatalyzed routes) .
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc) separates regioisomers; recrystallization in ethanol removes unreacted starting materials .

How do substituents on the quinoxaline core (e.g., benzothiophene vs. dichlorophenyl) influence biological activity?

Advanced Research Question

  • Benzothiophene Moiety : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), increasing inhibitory potency (IC₅₀ ~0.5 µM vs. ~2 µM for phenyl analogs) .
  • Pyrrolidine-Oxy Linker : Improves solubility and bioavailability compared to rigid spacers (e.g., methylene groups), as shown in logP comparisons (2.1 vs. 3.5 for non-ether derivatives) .
  • Contradictions : Fluorophenyl substituents may reduce activity in certain assays (e.g., antimicrobial) due to electronegativity effects, requiring SAR studies to reconcile discrepancies .

How can researchers address contradictory data in biological activity reports for this compound?

Advanced Research Question

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the benzothiophene group), which may explain inconsistent in vivo results .
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to reconcile divergent IC₅₀ values across studies .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Studies : AutoDock or Schrödinger Suite models interactions with kinases (e.g., EGFR) by simulating hydrogen bonds between the quinoxaline core and catalytic lysine residues .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying critical residues (e.g., Asp831 in EGFR) for mutagenesis validation .
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (e.g., fluorine vs. chlorine) with activity trends .

What initial biological screening methods are recommended for this compound?

Basic Research Question

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

How can mechanistic studies elucidate this compound’s enzyme inhibition pathways?

Advanced Research Question

  • Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition (e.g., for PI3Kδ) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm entropy-driven interactions .
  • Western Blotting : Validates downstream pathway modulation (e.g., reduced p-Akt levels in treated cells) .

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